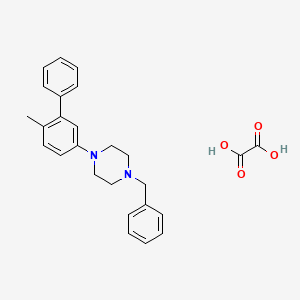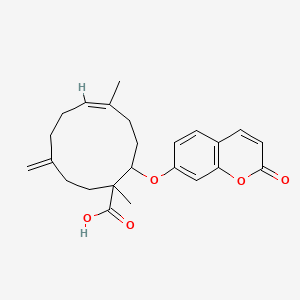![molecular formula C12H20S2 B14715317 1,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dithiolane] CAS No. 6787-91-3](/img/structure/B14715317.png)
1,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dithiolane]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dithiolane] is a complex organic compound characterized by its unique spiro structure. This compound is part of the bicyclo[2.2.1]heptane family, which is known for its rigid and stable framework. The presence of the dithiolane ring adds to its chemical diversity, making it an interesting subject for various chemical studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dithiolane] typically involves the reaction of 1,7,7-trimethylbicyclo[2.2.1]heptane-2-one with dithiolane derivatives under specific conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the spiro compound.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor containing the acid catalyst. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product. The product is then purified using standard techniques such as distillation or chromatography.
化学反应分析
Types of Reactions
1,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dithiolane] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiolane ring to a simpler thiol or sulfide structure.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the sulfur atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
科学研究应用
1,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dithiolane] has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound
属性
CAS 编号 |
6787-91-3 |
|---|---|
分子式 |
C12H20S2 |
分子量 |
228.4 g/mol |
IUPAC 名称 |
1',7',7'-trimethylspiro[1,3-dithiolane-2,2'-bicyclo[2.2.1]heptane] |
InChI |
InChI=1S/C12H20S2/c1-10(2)9-4-5-11(10,3)12(8-9)13-6-7-14-12/h9H,4-8H2,1-3H3 |
InChI 键 |
JQJMTXRBQNGBSH-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2CCC1(C3(C2)SCCS3)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




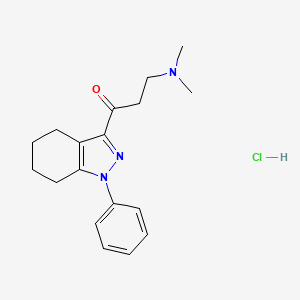
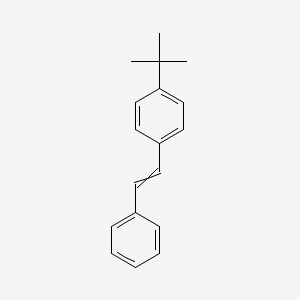

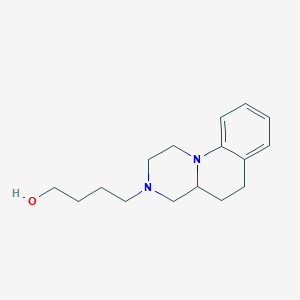
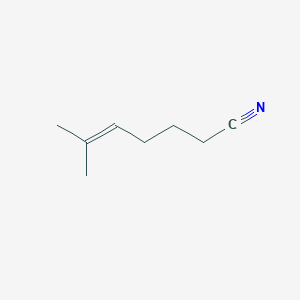
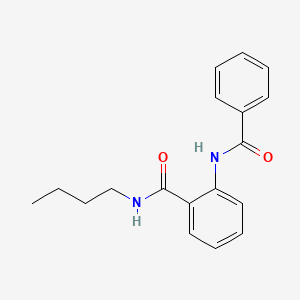
![3-Phenyl-1-azabicyclo[1.1.0]butane](/img/structure/B14715295.png)
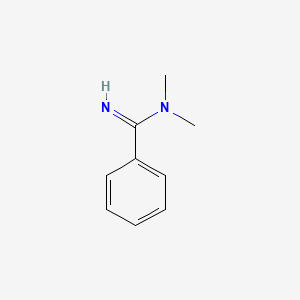
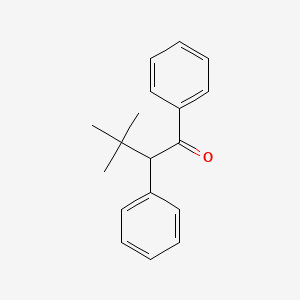
![2-chloro-N-[(3-fluorophenyl)methyl]ethanamine;hydrochloride](/img/structure/B14715305.png)
